

On-Target Activity of IACS-15414 in Cancer Cells: A Comparative Analysis

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Compound of Interest					
Compound Name:	IACS-15414				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of **IACS-15414**, a potent and orally bioavailable allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), with other investigational SHP2 inhibitors. The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of these potential anti-cancer agents.

Executive Summary

IACS-15414 is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Dysregulation of this pathway is a key driver in various human cancers. IACS-15414 has demonstrated potent suppression of MAPK pathway signaling and anti-tumor efficacy in preclinical models of cancers with activating mutations in receptor tyrosine kinases (RTKs) and KRAS.[1][4] This guide compares the biochemical and cellular potency, as well as the in vivo efficacy of IACS-15414 with other notable SHP2 inhibitors in clinical development, including TNO155 and RMC-4630.

Data Presentation

The following tables summarize the quantitative data for IACS-15414 and its comparators.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors



Compound	Biochemical IC50 (nM)	Cell Line	Cellular IC50 (nM)	Assay Type
IACS-15414	122[5]	MV-4-11 (AML)	3.5[6]	Anti-proliferation
0.13[6]				
TNO155	11[7][8]	KYSE-520 (Esophageal)	8[9]	pERK Inhibition
KYSE-520 (Esophageal)	100[9]	Anti-proliferation (5-day)		
NCI-H3255 (NSCLC)	< 1500[10]	Anti-proliferation		
HCC827 (NSCLC)	< 1500[10]	Anti-proliferation		
PC9 (NSCLC)	< 1500[10]	Anti-proliferation	_	
RMC-4630 (RMC-4550)	0.58[11]	Calu-1 (NSCLC)	7[11]	pERK Inhibition

Note: There are discrepancies in the reported biochemical IC50 values for IACS-15414. One source reports 122 nM[5], while another reports 0.13 nM for a compound referred to as "C6", which is believed to be IACS-15414[6]. RMC-4550 is a potent SHP2 inhibitor from the same development program as RMC-4630 and is used here as a surrogate for its preclinical activity. [11]

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

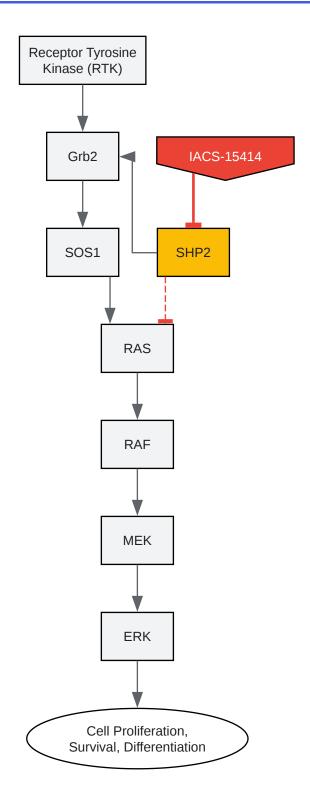


Compound	Cancer Type	Xenograft Model	Dosing	Tumor Growth Inhibition (TGI)
IACS-15414	Acute Myeloid Leukemia (AML)	MV-4-11[6]	30 mg/kg, oral	69.5%[6]
Pancreatic, Esophageal	MIA PaCa-2, KYSE-520[2]	Not specified	Significant anti- tumor efficacy[2]	
TNO155	Neuroblastoma (ALK-mutant)	Kelly[12]	20 mg/kg, twice daily	Moderate response (single agent)[12]
Colorectal (BRAF V600E)	HT-29[10]	20 mg/kg, twice daily	Moderate tumor growth inhibition[10]	
RMC-4630	NSCLC (KRAS G12C)	Not specified	Not specified	Showed preliminary clinical activity[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the on-target activity of SHP2 inhibitors.

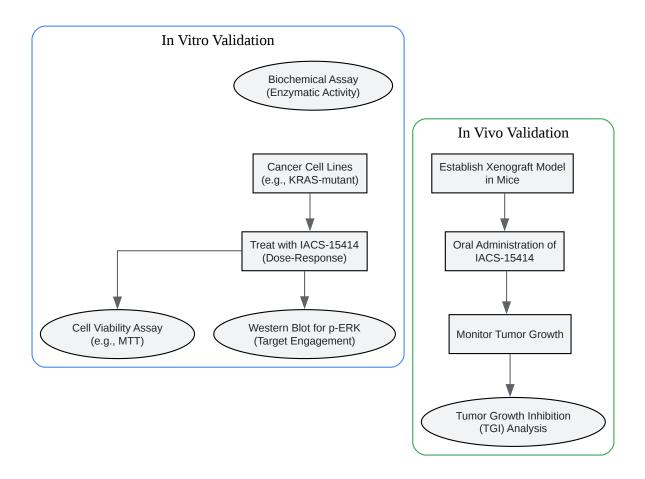




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Figure 1. Simplified diagram of the SHP2-mediated MAPK signaling pathway and the inhibitory action of **IACS-15414**.





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Figure 2. General experimental workflow for validating the on-target activity of a SHP2 inhibitor like **IACS-15414**.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Anti-Proliferation Assay (MTT Assay)

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor (e.g., IACS-15414) or vehicle control (DMSO) for 72 hours.
- MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK)

- Cell Lysis: Cancer cells are treated with the SHP2 inhibitor for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2, followed by incubation with HRPconjugated secondary antibodies.
- Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The band intensities are quantified, and the p-ERK levels are normalized to total ERK levels to determine the extent of target engagement.

In Vivo Xenograft Tumor Growth Inhibition Study

• Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).



- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.
- Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and body weight is monitored as a measure of toxicity.
- Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
- Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

IACS-15414 is a potent SHP2 inhibitor with demonstrated on-target activity in cancer cells, leading to the suppression of the MAPK signaling pathway and significant anti-tumor efficacy in preclinical models. The comparative data presented in this guide suggest that **IACS-15414** has a potency profile that is competitive with other SHP2 inhibitors in clinical development, such as TNO155 and RMC-4630. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of **IACS-15414** in the treatment of SHP2-dependent cancers.

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